(R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate is a chiral compound that belongs to the family of piperidine derivatives. This compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychiatric conditions. Its unique structure allows it to interact with specific biological targets, making it a subject of interest in drug design and synthesis.
This compound is classified as an amino acid derivative due to the presence of an amino group and a piperidine ring, which contributes to its pharmacological properties. It is often categorized under psychoactive substances due to its potential effects on neurotransmitter systems.
The synthesis of (R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate typically involves several steps, including the formation of the piperidine ring and the introduction of the amino and phenylthio groups. Common methods include:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen), and the use of catalysts to enhance reaction efficiency. Techniques like high-performance liquid chromatography (HPLC) are employed for purification and analysis of the synthesized compound .
The molecular structure of (R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate can be represented as follows:
The compound features a piperidine ring substituted with a carboxylate group and an amino group at specific positions, along with a phenylthio group that enhances its lipophilicity.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, allowing researchers to understand its spatial arrangement and potential interactions with biological targets.
(R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate can participate in various chemical reactions:
These reactions are often conducted under controlled conditions to optimize yields and selectivity. Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are crucial for monitoring reaction progress.
The mechanism of action for (R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate primarily involves modulation of neurotransmitter systems. It may act on receptors such as:
In vitro studies have shown that compounds similar to this one exhibit varying affinities for these receptors, suggesting a complex interplay that could lead to therapeutic effects in mood disorders .
Relevant data indicate that these properties influence its bioavailability and pharmacokinetics when used in therapeutic applications.
(R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate has potential applications in:
The stereoselective construction of the chiral piperidine ring in "(R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate" primarily leverages catalytic hydrogenation of pyridine precursors. Heterogeneous cobalt catalysts (e.g., Co/TiNP-melamine systems) enable acid-free hydrogenation in aqueous media, achieving enantiomeric excess (ee) >95% under mild conditions (60°C, 20 bar H₂) [6]. For cis-selective reduction of 4-substituted pyridines, ruthenium catalysts (e.g., Ru/Cs₂CO₃) afford stereoselectivity >99% by suppressing epimerization through kinetic control [6]. Iridium complexes with chiral P,N-ligands facilitate asymmetric hydrogenation of 2-alkylpyridinium salts via outer-sphere mechanisms, critical for establishing the (R)-configuration at C3 [6]. Palladium-catalyzed hydrogenation further expands substrate tolerance, allowing retention of sensitive functionalities like esters during piperidine ring formation [6].
Table 1: Catalytic Systems for Enantioselective Piperidine Synthesis
Catalyst Type | Reaction Conditions | Stereoselectivity | Functional Group Tolerance |
---|---|---|---|
Co/TiNP-melamine | H₂O, 60°C, 20 bar H₂ | >95% ee | Hydroxy, amine, halide |
Ru/Cs₂CO₃ | EtOH, 70°C, 50 bar H₂ | >99% cis diastereoselectivity | Ester, amide |
Ir-P,N-ligand | CH₂Cl₂, 25°C, 10 bar H₂ | 97% ee (R) | Aryl, alkyl |
Pd/C | MeOH, 25°C, 1 atm H₂ | >90% ee | Fluoro, chloro |
The phenylthioether moiety is introduced via nucleophilic displacement or Mitsunobu reactions to establish the C4-stereocenter. Key intermediates like (R)-epichlorohydrin undergo regioselective ring-opening with thiophenol under basic conditions (K₂CO₃/DMF), yielding β-hydroxysulfides with >90% regiopurity [1] [3]. Mitsunobu coupling with diisopropyl azodicarboxylate (DIAD) enables stereoinversion of chiral alcohols, facilitating installation of the (R)-4-(phenylthio)butyl chain while preserving enantiomeric integrity [3]. Molecular modeling confirms the phenylthioether’s role in MenA enzyme inhibition by mimicking the menaquinone isoprenoid tail’s lipophilicity, with optimal activity at ClogP 5.5–7.0 [3]. The SMILES string (COC(=O)C1CCN(CCC@@HCSC2=CC=CC=C2)CC1) explicitly denotes the (R)-chirality at C3 of the butyl chain [1].
Tert-butyl carbamate (Boc) protection is essential for preventing side reactions during piperidine N-alkylation. Boc-anhydride in THF at 0–25°C installs the Boc group quantitatively, with subsequent deprotection using trifluoroacetic acid (TFA) in dichloromethane (90% yield) [6] [8]. For the primary amine in the butyl side chain, phthalimide protection proves effective: phthalic anhydride in toluene introduces the group, and hydrazine cleavage regenerates the amine without racemization [6]. N-Benzyloxycarbonyl (Cbz) alternatives allow hydrogenolytic deprotection (Pd/C, H₂), compatible with the phenylthioether moiety [8]. These strategies enable selective modification of the piperidine nitrogen versus the aliphatic amine, as demonstrated in the synthesis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate [8].
Asymmetric reductive amination of 4-(phenylthio)butan-2-one with benzylamine, catalyzed by (S)-Ru-TsDPEN (Noyori catalyst), delivers the chiral amine precursor with 98% ee [3]. Transfer hydrogenation employs HCO₂H/Et₃N as a hydrogen source, achieving turnover frequencies (TOF) >500 h⁻¹ at ambient temperature [3]. Enzymatic resolutions using lipases (e.g., Candida antarctica Lipase B) provide complementary routes, resolving racemic amines via acyl transfer with enantioselectivity factors (E) >200 [6]. The resulting (R)-3-amino-4-(phenylthio)butane is coupled to the piperidine core via SN₂ alkylation using NaI/K₂CO₃ in acetonitrile, minimizing elimination byproducts [3].
Solvent optimization replaces dichloromethane with cyclopentyl methyl ether (CPME) in alkylation steps, reducing environmental impact while maintaining >85% yield [6]. Aqueous hydrogenation techniques (e.g., Co/TiNP-melamine catalyst) eliminate organic solvents during pyridine reduction, cutting process mass intensity (PMI) by 40% [6]. Continuous-flow hydrogenation with immobilized Pd catalysts achieves full conversion in <10 minutes residence time, enhancing throughput for multi-tonne synthesis [6]. Microwave-assisted Mitsunobu reactions reduce coupling times from hours to minutes (150°C, 15 min) while suppressing dialkylation impurities [6].
Table 2: Green Solvent Alternatives in Key Synthetic Steps
Reaction Step | Traditional Solvent | Green Alternative | Yield Impact | E-Factor Improvement |
---|---|---|---|---|
Piperidine N-alkylation | Dichloromethane | Cyclopentyl methyl ether | +3% | 2.5 → 1.1 |
Reductive amination | Tetrahydrofuran | 2-Methyltetrahydrofuran | -2% | 3.0 → 1.3 |
Deprotection | Dioxane | Ethyl acetate/water | No change | 4.2 → 1.8 |
Catalytic hydrogenation | Methanol | Water | -5% | 5.0 → 1.5 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0